molecular formula C14H12O2 B1613124 (4-hydroxyphenyl)(o-tolyl)methanone CAS No. 52981-01-8

(4-hydroxyphenyl)(o-tolyl)methanone

Cat. No.: B1613124
CAS No.: 52981-01-8
M. Wt: 212.24 g/mol
InChI Key: PYLPYSHXUTVYCV-UHFFFAOYSA-N
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Description

(4-hydroxyphenyl)(o-tolyl)methanone is an organic compound with the molecular formula C14H12O2. It is a type of benzophenone derivative, characterized by the presence of hydroxy and methyl groups attached to the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-hydroxyphenyl)(o-tolyl)methanone typically involves the benzoylation of substituted phenols. One common method is the reaction of 4-hydroxybenzophenone with 2-methylphenyl magnesium bromide in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

(4-hydroxyphenyl)(o-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and hydroxy derivatives.

    Substitution: Halogenated or nitrated benzophenones.

Scientific Research Applications

(4-hydroxyphenyl)(o-tolyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-hydroxyphenyl)(o-tolyl)methanone involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties. The pathways involved include the modulation of oxidative stress and the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
  • (4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone
  • (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone

Uniqueness

(4-hydroxyphenyl)(o-tolyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-hydroxyphenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLPYSHXUTVYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622688
Record name (4-Hydroxyphenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52981-01-8
Record name (4-Hydroxyphenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methoxyphenyl 2-methylphenyl ketone (1.660 g) obtained in Example 125 was dissolved in chloroform (10 ml), a solution of 1.0 M boron tribromide in dichloromethane (29 ml) was added while cooled in ice, and the admixture was stirred at room temperature overnight. A solution of 1.0 M boron tribromide in dichloromethane (15 ml) was further added, and the admixture was stirred at room temperature for 2 days. The reaction mixture was then treated in the same manner as described in Example 121 to obtain 1.501 g of the title compound (yield: 96%).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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